(4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
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Description
Scientific Research Applications
Synthetic Chemistry Applications
Several studies have focused on the synthesis of compounds structurally related to (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, demonstrating their relevance in synthetic chemistry. For example, research on the synthesis and reactivity of thiophene-containing methanone compounds towards sulfur- and oxygen-containing nucleophiles underlines the versatility of these compounds in organic synthesis (Pouzet et al., 1998). Additionally, studies on the synthesis of pyrrolidin-1-yl methanone derivatives highlight the importance of these compounds in the development of novel heterocyclic compounds with potential pharmacological applications (Shahana & Yardily, 2020).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have provided insights into the potential biological activities of thiophene-containing methanone compounds. For instance, density functional theory (DFT) calculations and molecular docking analyses have been used to explore the structural and electronic properties of these compounds, as well as their interactions with biological targets (Shahana & Yardily, 2020). These studies are crucial for understanding the potential therapeutic applications of these compounds.
Biological Evaluation
Research on the biological evaluation of thiophene-containing methanone compounds has shown promising results. For example, studies on novel pyrazoline derivatives containing thiophene methanone groups have demonstrated significant anti-inflammatory and antibacterial activities, indicating the potential of these compounds as therapeutic agents (Ravula et al., 2016). Moreover, enzyme inhibitory activities of thiophene-based heterocyclic compounds have been evaluated, revealing their potential as enzyme inhibitors (Cetin et al., 2021).
Properties
IUPAC Name |
(4-chlorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-3-1-11(2-4-14)15(18)17-7-5-12(9-17)13-6-8-19-10-13/h1-4,6,8,10,12H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZVDNVYCGKEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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